molecular formula C8H10Pd B154165 Palladium;1-prop-2-enylcyclopenta-1,3-diene CAS No. 1271-03-0

Palladium;1-prop-2-enylcyclopenta-1,3-diene

Cat. No.: B154165
CAS No.: 1271-03-0
M. Wt: 212.58 g/mol
InChI Key: GMKVOFVVZAXJKV-UHFFFAOYSA-N
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Description

Palladium;1-prop-2-enylcyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C8H10Pd and its molecular weight is 212.58 g/mol. The purity is usually 95%.
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Biological Activity

Palladium;1-prop-2-enylcyclopenta-1,3-diene (CAS No. 1271-03-0) is a transition metal complex with significant implications in organic synthesis, particularly in catalysis. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C8H10Pd
  • Molecular Weight : 212.58 g/mol
  • IUPAC Name : cyclopenta-1,3-diene;palladium(2+);prop-1-ene
  • Purity : Typically around 95% .

Palladium complexes are known for their catalytic properties, particularly in the difunctionalization of 1,3-dienes. The compound acts primarily as a catalyst that facilitates the formation of various functionalized chemicals through the following mechanisms:

  • Target of Action : Carbon–carbon double bonds in 1,3-dienes.
  • Mode of Action : The compound promotes reactions involving the addition of nucleophiles to the double bonds, leading to diverse product formation.
  • Biochemical Pathways : It participates in catalytic cycles that involve oxidative addition and reductive elimination processes, essential for creating new carbon-carbon bonds .

Catalytic Applications

This compound has been extensively studied for its role in various catalytic reactions:

  • Synthesis of Alkyliodo Indoles :
    • A notable application involves its use in synthesizing alkyliodo indoles from o-amino iodobenzenes and alkynes. The reaction employs a catalytic system combining Pd(π-allyl)Cp with triphenylphosphine (PPh3) and lithium tert-butoxide (LiOtBu). This method showcases high efficiency and selectivity .
    Reaction ComponentsConditionsYield
    Pd(π-allyl)(Cp) (5 mol%)Nitrogen atmosphereHigh
    PPh3 (10 mol%)130 °C for aliphatic alkynes
    LiOtBu48 hours for aromatic alkynes
  • Cycloisomerization Reactions :
    • Research indicates that this palladium complex can catalyze cycloisomerization reactions effectively. For instance, it has been used to convert enynes into cyclic compounds, demonstrating its versatility in synthetic organic chemistry .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Catalytic Efficiency : The palladium complex exhibits remarkable catalytic efficiency in various reactions involving carbon-carbon bond formation.
  • Ligand Interactions : Studies using X-ray photoelectron spectroscopy (XPS) have shown that the allyl ligand interacts strongly with palladium substrates, affecting the reactivity and stability of the catalyst .

Properties

CAS No.

1271-03-0

Molecular Formula

C8H10Pd

Molecular Weight

212.58 g/mol

IUPAC Name

cyclopenta-1,3-diene;palladium(2+);prop-1-ene

InChI

InChI=1S/C5H5.C3H5.Pd/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2

InChI Key

GMKVOFVVZAXJKV-UHFFFAOYSA-N

SMILES

C=C[CH-]C1=CC=CC1.[Pd]

Canonical SMILES

[CH2-]C=C.[CH-]1C=CC=C1.[Pd+2]

Synonyms

(η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)-palladium; _x000B_(η5-2,4-cyclopentadien-1-yl)(η3-2-propenyl)-palladium;  Allylcyclopentadienyl-palladium;  π-Allyl-π-cyclopentadienyl-palladium;  π-Allylcyclopentadienyl-palladium;  (η3-Allyl)(cyclopentadienyl)pal

Origin of Product

United States

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